4-Fluoro-5-methoxy-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

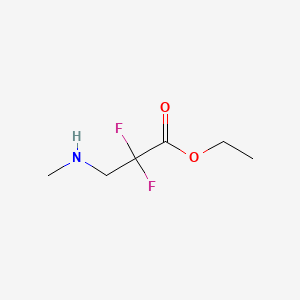

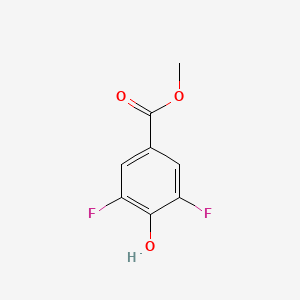

4-Fluoro-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the fourth position, a methoxy group at the fifth position, and a nitro group at the second position. This compound is a solid, typically appearing as a light yellow to brown powder . It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Mechanism of Action

Target of Action

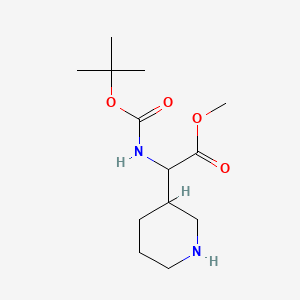

It is known to play a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in directing cell growth .

Mode of Action

It is known to serve as a key intermediate compound in the synthesis of mereletinib . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical reactions involved in this synthesis.

Biochemical Pathways

Given its role in the synthesis of mereletinib , it can be inferred that it may be involved in the pathways related to the regulation of BRAFV600E kinase .

Result of Action

Given its role in the synthesis of mereletinib , it can be inferred that it may contribute to the inhibition of mutant BRAFV600E kinase , potentially affecting cell growth.

It is clear, however, that the compound plays a significant role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase .

Biochemical Analysis

Biochemical Properties

4-Fluoro-5-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions . It possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry .

Cellular Effects

Prolonged or repeated exposure to this compound may have harmful effects on the respiratory system, liver, and kidneys

Molecular Mechanism

It is known that it can undergo various types of reactions, including substitution and reduction reactions

Preparation Methods

The synthesis of 4-Fluoro-5-methoxy-2-nitroaniline involves several steps:

Nitration of 4-Fluoro-2-methoxyaniline: The starting material, 4-Fluoro-2-methoxyaniline, is dissolved in dichloromethane and cooled with ice. Concentrated sulfuric acid is added dropwise, followed by concentrated nitric acid. The mixture is stirred under ice-cooling conditions for several hours.

Industrial Production: Industrially, the process involves protecting the amino group of 4-Fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection to yield this compound.

Chemical Reactions Analysis

4-Fluoro-5-methoxy-2-nitroaniline undergoes various chemical reactions:

Substitution Reactions: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can undergo nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.

Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Common reagents used in these reactions include sulfuric acid, nitric acid, sodium bicarbonate, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-5-methoxy-2-nitroaniline is primarily used as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the preparation of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase, which is being developed for cancer treatment . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

4-Fluoro-5-methoxy-2-nitroaniline can be compared with other similar compounds such as:

4-Fluoro-2-methoxy-5-nitrobenzaldehyde: This compound has a similar structure but with an aldehyde group instead of an amino group.

2-Amino-5-fluoro-4-nitroanisole: This compound has a similar structure but with the methoxy group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

4-fluoro-5-methoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMLKSWJWIKLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682000 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125163-12-4 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)

![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosph](/img/new.no-structure.jpg)